Fenfangjine G

Natural Product Chemistry Alkaloid Chemotaxonomy Structural Elucidation

Standard BBI alkaloids like tetrandrine are invalid substitutes for modeling nephrotic syndrome due to distinct pharmacophoric profiles. Fenfangjine G is the specific trace constituent correlated with therapeutic outcome in FHT. - Certified reference standard for LC-MS/MS pharmacokinetic studies - Differentiate monomeric vs. dimeric phenanthrene SAR for ACE inhibition - Enables validation of minor-component contributions to herbal formula efficacy

Molecular Formula C22H27NO8
Molecular Weight 433.5 g/mol
Cat. No. B12397582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenfangjine G
Molecular FormulaC22H27NO8
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O
InChIInChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1
InChIKeyYVYLKUBETBPYFU-LCYWIJLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenfangjine G: Metabolite Standard from Stephania tetrandra


Fenfangjine G (CAS No. 205533-81-9, molecular formula C22H27NO8) is a natural alkaloid isolated from the root of *Stephania tetrandra* [1]. It is characterized as a morphinan alkaloid [2], which structurally differentiates it from the more common bisbenzylisoquinoline (BBI) alkaloids, such as tetrandrine and fangchinoline, found in the same plant . Its primary documented role is as an active component within the traditional Chinese medicine formulation Fangji Huangqi Tang (FHT), which is used in research related to nephrotic syndrome [3].

Analytical standard for Fenfangjine G metabolite identification in Fangji Huangqi Tang (FHT)
Supports metabolomic studies in nephrotic syndrome in vivo models
Trace alkaloid standard distinct from major quality markers tetrandrine/fangchinoline

Fenfangjine G vs. Tetrandrine and Fangchinoline


Generic substitution of Fenfangjine G with other *Stephania tetrandra* alkaloids like tetrandrine or fangchinoline is invalid due to fundamental differences in chemical class. While tetrandrine and fangchinoline are bisbenzylisoquinoline (BBI) alkaloids , Fenfangjine G possesses a distinct morphinan core structure [1]. This structural divergence means it is not simply a variant but a separate chemotype, precluding its use as a functional or analytical substitute. Furthermore, its specific inclusion as an active component in the metabolomic profile of Fangji Huangqi Tang (FHT) for nephrotic syndrome research [2] highlights a unique application context that is not transferable to its BBI analogs, underscoring the need for precise compound selection.

Target
Fenfangjine G (metabolite standard)
Substitutes
Tetrandrine, Fangchinoline (major BBI alkaloids)
Risk
In nephrotic syndrome models, Fenfangjine G hydrogenation was identified as a serum component correlated with endpoint response, while parent alkaloids were not among primary active components. Pharmacophoric profile and model-response interpretation may differ.

Fenfangjine G: Quantitative Differentiation Evidence


Fenfangjine G Hydrogenation vs. Parent Alkaloids in Nephrotic Syndrome

Fenfangjine G is unambiguously differentiated from the primary alkaloids in *Stephania tetrandra* by its structural class. It is classified as a morphinan alkaloid [1], whereas compounds like tetrandrine and fangchinoline are bisbenzylisoquinoline (BBI) alkaloids . This fundamental difference in molecular scaffold has been established through spectral analyses and chemical methods [2].

Serum metabolite activity
Reported
Fenfangjine G hydrogenation identified as active serum component in nephrotic syndrome model, while tetrandrine and fangchinoline were not among primary active components.
Supports metabolite-specific model-response interpretation
UHPLC-ESI-Q-TOF-MS analysis in rat serum post-FHT administration
Natural Product Chemistry Alkaloid Chemotaxonomy Structural Elucidation

Fenfangjine G: Monomeric vs. Dimeric Alkaloid ACE Activity

A 2019 integrated metabolomics study by Liu et al. screened for potential active components in Fangji Huangqi Tang (FHT) for treating nephrotic syndrome. The research identified fenfangjine G hydrogenation as one of the specific active components responsible for the formula's therapeutic effect [1]. This provides a direct, quantifiable link between the compound and a specific disease model, differentiating it from other *Stephania* alkaloids not identified in this screen, such as tetrandrine, which were also listed as active components in the study.

ACE inhibition SAR
Class-level inference
BBI alkaloids generally show ACE inhibitory activity, but potency and mechanism vary by structure. Fenfangjine G monomeric structure predicts divergent profile from dimeric tetrandrine/fangchinoline.
Class property with structurally dependent activity
In vitro ACE inhibition assay; specific Fenfangjine G activity not quantified
Nephrology Metabolomics Traditional Chinese Medicine (TCM) Drug Discovery

Fenfangjine G: Trace Constituent vs. Major Quality Markers

Commercially available Fenfangjine G is typically characterized with high purity for research applications. According to vendor technical datasheets, the compound is offered with purity levels >=98% as determined by HPLC , and its identity is confirmed by NMR and MS [1]. This provides a quantitative and verifiable basis for procurement, ensuring the material's suitability as a reference standard or reagent.

Abundance & QC status
Cross-study comparable
Fenfangjine G is a trace constituent, not a pharmacopoeial index marker. Tetrandrine (~1%) and fangchinoline (~0.5%) are official quantitative indexes for Stephania tetrandra.
Trace constituent for targeted research, not bulk herb QC
Chinese Pharmacopoeia 2020; UHPLC-MS/MS quantification
Analytical Chemistry Quality Control Reference Standard

Fenfangjine G Research Application Scenarios


Nephrotic Syndrome In Vivo Modeling

Fenfangjine G is the appropriate compound for research groups aiming to deconvolute the multi-component mechanism of action of FHT in nephrotic syndrome models. As identified by Liu et al. (2019) [1], fenfangjine G hydrogenation is a specific active component in this formula. Its procurement allows for isolated study of its contribution to the formula's overall effect on metabolic pathways identified in the study, such as linoleic acid and arachidonic acid metabolism.

Stephania Alkaloid SAR Studies

Given its distinct morphinan scaffold [2], Fenfangjine G serves as a key chemotaxonomic marker to differentiate *Stephania tetrandra* from other species or to authenticate herbal materials. Its presence, in contrast to the more dominant BBI alkaloids , provides a specific, quantifiable peak in HPLC or UHPLC-MS chromatograms, making it a valuable reference standard for quality control and botanical identification studies.

Investigating Minor Active Components in TCM

Researchers investigating structure-activity relationships (SAR) of morphinan alkaloids should procure Fenfangjine G as a unique natural scaffold for study. Its structural characterization [3] and defined stereochemistry provide a starting point for computational modeling or synthetic derivatization, especially when exploring chemical space distinct from the more common BBI alkaloids .

Application
Selection Property
Validation Focus
Nephrotic syndrome model metabolomics
Metabolite-specific analytical standard for FHT
Serum metabolite identification and model-response correlation
BBI alkaloid SAR studies
Monomeric phenanthrene-based structure
Structure-activity differentiation from dimeric alkaloids
TCM minor active component investigation
Trace constituent reference standard
Contribution of minor alkaloids to formulation response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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